2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione
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Overview
Description
2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a benzimidazole core fused with a quinone moiety and a pentafluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione typically involves multiple steps. One common method starts with the preparation of 2,3,4,5,6-pentafluorobenzaldehyde, which is then reacted with appropriate intermediates under controlled conditions to form the desired compound . The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can participate in redox reactions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione involves its interaction with specific molecular targets and pathways. The quinone moiety can participate in redox cycling, generating reactive oxygen species that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-pentafluorobenzaldehyde: A precursor in the synthesis of the target compound.
2,3,4,5,6-pentafluorobenzoic acid: Another fluorinated aromatic compound with different applications.
2,3,4,5,6-pentafluorophenylacetic acid: A related compound with a different functional group.
Uniqueness
2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione is unique due to its combination of a benzimidazole core, quinone moiety, and pentafluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H5F5N2O2/c18-8-7(9(19)11(21)12(22)10(8)20)17-23-13-14(24-17)16(26)6-4-2-1-3-5(6)15(13)25/h1-4H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVYFSKPKXOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C(N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H5F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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